molecular formula C19H16F3NO4 B1322607 Fmoc-3-amino-4,4,4-trifluorobutyric acid CAS No. 194471-86-8

Fmoc-3-amino-4,4,4-trifluorobutyric acid

Cat. No. B1322607
M. Wt: 379.3 g/mol
InChI Key: WCJXAGGMJPEDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-amino-4,4,4-trifluorobutyric acid is a derivative of amino acid that is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The trifluorobutyric acid moiety indicates the presence of a trifluoromethyl group, which can impart unique physical and chemical properties to the molecule and can be used as a bioisostere of leucine in drug design .

Synthesis Analysis

The synthesis of Fmoc-3-amino-4,4,4-trifluorobutyric acid and related compounds typically involves the use of Fmoc-protected amino acids as starting materials. For instance, Fmoc-protected aspartic acid has been used to synthesize various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-amino acids . A large-scale synthesis method has been developed for the preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, which employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, followed by alkylation and subsequent conversion to the N-Fmoc derivative . This method has been reproduced to prepare large quantities of the target compound, indicating its reliability and scalability for industrial applications.

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids is characterized by the presence of the Fmoc group, which is a bulky and hydrophobic moiety. This group can influence the overall conformation and packing of the molecules in the solid state. For example, a comprehensive study of noncovalent interactions and supramolecular synthon patterns in crystal structures of Fmoc-amino acids has been conducted, revealing that hydrogen bonding and pi-stacking interactions are significant in the crystal packing of these compounds .

Chemical Reactions Analysis

Fmoc-amino acids can participate in various chemical reactions, particularly in peptide synthesis. Fmoc amino acid fluorides have been identified as rapid-acting acylating agents suitable for the solid-phase synthesis of peptides, even those with sterically hindered residues . The Fmoc group itself can be cleaved under basic conditions without inducing epimerization of the chiral center, which is crucial for maintaining the enantiomeric purity of the synthesized peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids are influenced by the Fmoc group and the specific side chains of the amino acids. The Fmoc group imparts hydrophobicity and aromaticity, which can promote self-assembly and association of building blocks in the fabrication of functional materials . The trifluoromethyl group in Fmoc-3-amino-4,4,4-trifluorobutyric acid is electron-withdrawing and lipophilic, which can affect the acid's reactivity and its incorporation into peptides, potentially leading to altered biological activity and stability .

Scientific Research Applications

Asymmetric Synthesis

Fmoc-3-amino-4,4,4-trifluorobutyric acid is highly sought for its role in asymmetric synthesis. It's a valuable bioisostere of leucine in drug design, and methods have been developed for its large-scale preparation. This includes employing a recyclable chiral auxiliary in the synthesis process to produce the N-Fmoc derivative, which is essential in producing enantiomerically pure derivatives (Han et al., 2019).

Self-Assembly and Functional Materials

The Fmoc group, when attached to amino acids and peptides, imparts unique self-assembly features. These Fmoc-modified molecules, including Fmoc-3-amino-4,4,4-trifluorobutyric acid, show potential in various applications due to their inherent hydrophobicity and aromaticity. They have been used in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Solid Phase Peptide Synthesis

Fmoc-3-amino-4,4,4-trifluorobutyric acid plays a crucial role in solid-phase peptide synthesis (SPPS). It's a part of the group of fluorenylmethyloxycarbonyl (Fmoc) amino acids that have significantly advanced the methodology of SPPS, leading to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Biomedical Applications

In the biomedical field, Fmoc-modified amino acids, including Fmoc-3-amino-4,4,4-trifluorobutyric acid, are used to create supramolecular gels and composite materials with antibacterial properties. These materials combine the advantages of self-assembling properties and biocompatibility, making them suitable for various biomedical applications, including drug delivery systems and tissue engineering (Croitoriu et al., 2021).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXAGGMJPEDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-amino-4,4,4-trifluorobutyric acid

Synthesis routes and methods

Procedure details

3-Amino-4,4,4-trifluorobutyric acid (10 g, 63.7 mmol) was added to a solution of sodium hydrogen carbonate (6.95 g, 82.8 mmol) in water (100 mL). A solution of 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione (Fmoc-OSu; 25.78 g, 76.4 mmol) in tetrahydrofuran (200 mL) was added. The solution was stirred at room temperature for 19 h and then acidified to pH 1 with 3 M HCl (250 mL). The mixture was extracted with ethyl acetate (250 mL then 100 mL) and the combined organic layers were washed with saturated brine (3×100 mL), dried (Na2SO4), filtered and concentrated to approximately 200 mL. Crystallization occurred on concentration. The mixture was allowed to stand for 10 min, then the solid was filtered off, washed with ethyl acetate and dried in a vacuum oven at 50° C. to give 3-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4,4,4-trifluorobutyric acid (11.47 g) as a white solid, mp 187-189° C. The mother liquor was concentrated to 80 mL. Crystallization occurred on concentration. The solid was filtered off, washed with ethyl acetate and dried in a vacuum oven at 50° C. to give a second batch of product (4.69 g). The overall yield was 16.16 g (67%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.78 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

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